molecular formula C23H32N2O B2542015 2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one CAS No. 794556-87-9

2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one

Cat. No.: B2542015
CAS No.: 794556-87-9
M. Wt: 352.522
InChI Key: UKAYRRKRPIDEBV-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one is a synthetic organic compound that combines the structural features of adamantane and piperazine. Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, while piperazine is a heterocyclic organic compound commonly used in medicinal chemistry. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various scientific research fields.

Scientific Research Applications

2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its use in drug development for neurological disorders.

    Industry: It may be used in the development of new materials with unique properties, such as high stability and rigidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Piperazine Derivative Preparation: Piperazine is modified to introduce a benzyl group, forming 4-benzylpiperazine.

    Coupling Reaction: The adamantane derivative and the benzylpiperazine derivative are then coupled through a nucleophilic substitution reaction, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, while the piperazine moiety can interact with biological receptors. The compound may modulate the activity of neurotransmitter receptors, enzymes, or ion channels, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(adamantan-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one: Similar structure but with a methyl group instead of a benzyl group.

    2-(adamantan-1-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

2-(adamantan-1-yl)-1-(4-benzylpiperazin-1-yl)ethan-1-one is unique due to the presence of both the adamantane and benzylpiperazine moieties. This combination imparts distinct chemical and physical properties, such as increased stability and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1-adamantyl)-1-(4-benzylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c26-22(16-23-13-19-10-20(14-23)12-21(11-19)15-23)25-8-6-24(7-9-25)17-18-4-2-1-3-5-18/h1-5,19-21H,6-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAYRRKRPIDEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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